N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide
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Overview
Description
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
The compound N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide, also known as N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide, is a member of the thiazolopyrimidine class of compounds . Thiazolopyrimidines are known to exhibit a broad spectrum of pharmacological activity . They are recognized as heterocyclic analogs of purine bases and can be considered as potential purine antagonists . They are known to be glutamate receptor antagonists and acetylcholinesterase inhibitors , suggesting that their primary targets could be glutamate receptors and acetylcholinesterase.
Mode of Action
Based on its classification as a glutamate receptor antagonist and acetylcholinesterase inhibitor , it can be inferred that it likely interacts with these targets to inhibit their function. This could result in changes in neurotransmission, given the roles of glutamate as an excitatory neurotransmitter and acetylcholinesterase in the breakdown of acetylcholine.
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. For instance, by acting as a glutamate receptor antagonist, it could influence glutamatergic neurotransmission, which plays a crucial role in learning, memory, and neural plasticity . As an acetylcholinesterase inhibitor, it could impact cholinergic neurotransmission, affecting processes such as muscle function, pain response, and cognitive function .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets and the biochemical pathways it influences. Given its potential role as a glutamate receptor antagonist and acetylcholinesterase inhibitor, it could have effects such as modulating neurotransmission, potentially influencing cognitive function, pain response, and other neurological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of ultrasonic activation and environmentally friendly solvents aligns with green chemistry principles, making the process more sustainable and efficient .
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly halogenation, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for halogenation, sodium dithionite for azo-group testing, and stannous chloride in hydrochloric acid for reduction reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives such as:
- 5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine
- 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine
Uniqueness
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propionamide is unique due to its specific substitution pattern and the presence of the propionamide group, which imparts distinct biological activities and chemical reactivity compared to other thiazolopyrimidine derivatives .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-3-7(14)12-8-6(2)11-10-13(9(8)15)4-5-16-10/h4-5H,3H2,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWWSEJQJYEOGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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